N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine
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Overview
Description
N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine is a complex organic compound that features a furan ring substituted with a 2,3-dichlorophenyl group and a morpholin-4-ylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer and anti-inflammatory agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: This compound also features a furan ring and a dichlorophenyl group and is studied for its anticancer and anti-inflammatory properties.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is used in organic synthesis and features a similar structural motif.
Uniqueness
N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18Cl2N2O2 |
---|---|
Molecular Weight |
401.3g/mol |
IUPAC Name |
1-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(4-morpholin-4-ylphenyl)methanimine |
InChI |
InChI=1S/C21H18Cl2N2O2/c22-19-3-1-2-18(21(19)23)20-9-8-17(27-20)14-24-15-4-6-16(7-5-15)25-10-12-26-13-11-25/h1-9,14H,10-13H2 |
InChI Key |
UGAXFBRRNXWQOZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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